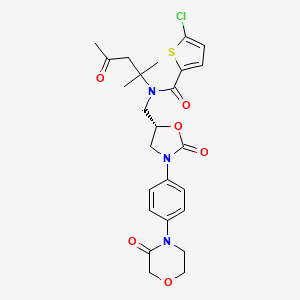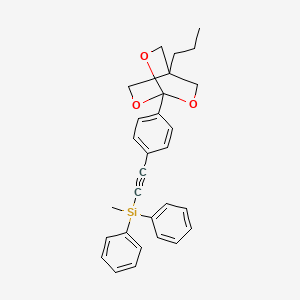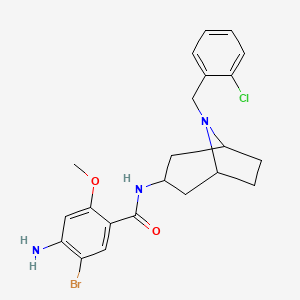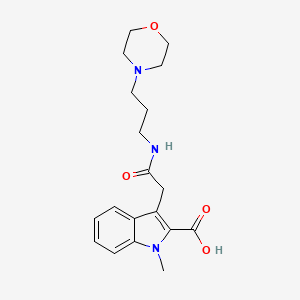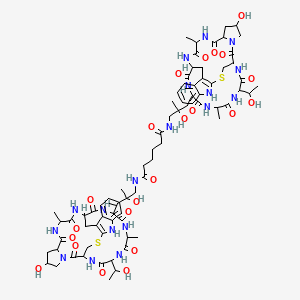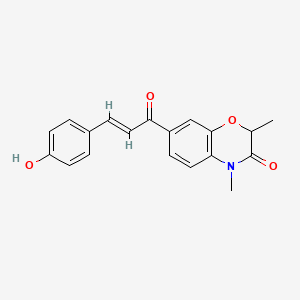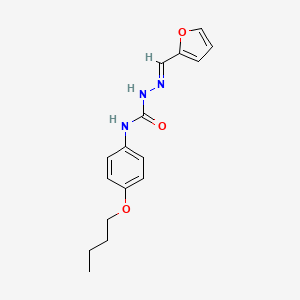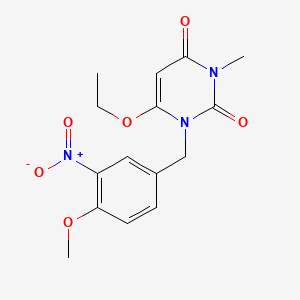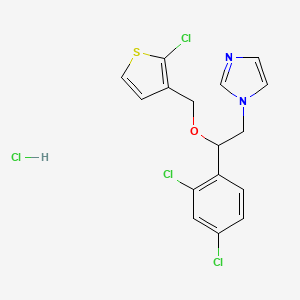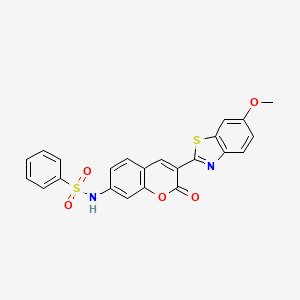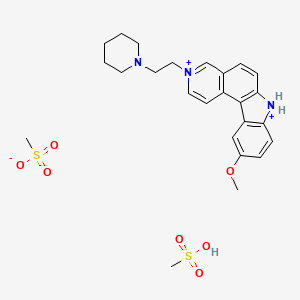
10-Methoxy-2-(2-(1-piperidinyl)ethyl)-7H-pyrido(4,3-c)carbazolium methanesulfonate, methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Methoxy-2-(2-(1-piperidinyl)ethyl)-7H-pyrido(4,3-c)carbazolium methanesulfonate, methanesulfonate is a complex organic compound that belongs to the class of pyridocarbazoles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methoxy-2-(2-(1-piperidinyl)ethyl)-7H-pyrido(4,3-c)carbazolium methanesulfonate, methanesulfonate typically involves multi-step organic reactions. The starting materials often include a pyridocarbazole core, which is then functionalized with methoxy and piperidinyl groups through a series of substitution and addition reactions. Common reagents used in these reactions include methanesulfonic acid, piperidine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
10-Methoxy-2-(2-(1-piperidinyl)ethyl)-7H-pyrido(4,3-c)carbazolium methanesulfonate, methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The methoxy and piperidinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
科学研究应用
10-Methoxy-2-(2-(1-piperidinyl)ethyl)-7H-pyrido(4,3-c)carbazolium methanesulfonate, methanesulfonate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 10-Methoxy-2-(2-(1-piperidinyl)ethyl)-7H-pyrido(4,3-c)carbazolium methanesulfonate, methanesulfonate involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact molecular targets and pathways depend on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
Similar compounds include other pyridocarbazoles with different functional groups, such as:
- 10-Hydroxy-2-(2-(1-piperidinyl)ethyl)-7H-pyrido(4,3-c)carbazolium methanesulfonate
- 10-Methoxy-2-(2-(1-morpholinyl)ethyl)-7H-pyrido(4,3-c)carbazolium methanesulfonate
Uniqueness
The uniqueness of 10-Methoxy-2-(2-(1-piperidinyl)ethyl)-7H-pyrido(4,3-c)carbazolium methanesulfonate, methanesulfonate lies in its specific functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
110186-17-9 |
|---|---|
分子式 |
C25H34N3O7S2+ |
分子量 |
552.7 g/mol |
IUPAC 名称 |
methanesulfonate;methanesulfonic acid;10-methoxy-3-(2-piperidin-1-ylethyl)-7H-pyrido[3,4-c]carbazole-3,7-diium |
InChI |
InChI=1S/C23H25N3O.2CH4O3S/c1-27-18-6-8-21-20(15-18)23-19-9-12-26(14-13-25-10-3-2-4-11-25)16-17(19)5-7-22(23)24-21;2*1-5(2,3)4/h5-9,12,15-16H,2-4,10-11,13-14H2,1H3;2*1H3,(H,2,3,4)/p+1 |
InChI 键 |
JDOKYYPVWQTIBQ-UHFFFAOYSA-O |
规范 SMILES |
COC1=CC2=C(C=C1)[NH2+]C3=C2C4=C(C=C3)C=[N+](C=C4)CCN5CCCCC5.CS(=O)(=O)O.CS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


